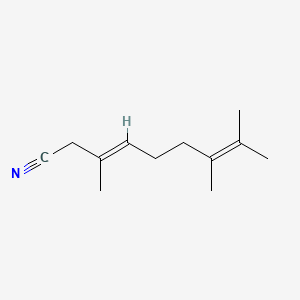
3,7,8-Trimethylnona-3,7-dienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,8-Trimethylnona-3,7-dienenitrile is an organic compound with the molecular formula C12H19N. It is characterized by a nine-carbon chain with a nitrile group (–C≡N) at the 3-position and methyl groups (–CH3) at the 7 and 8 positions. This compound is part of the larger family of aliphatic nitriles, which are known for their diverse applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,8-trimethylnona-3,7-dienenitrile typically involves the following steps:
Starting Material: The synthesis often begins with a suitable alkyne or alkene as the starting material.
Functionalization: The alkyne or alkene undergoes functionalization to introduce the nitrile group. This can be achieved through reactions such as hydrocyanation or nitrile synthesis using reagents like hydrogen cyanide (HCN) or cyanide salts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to the desired product is common in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions: 3,7,8-Trimethylnona-3,7-dienenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Substitution reactions can occur at the nitrile group or the methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Primary amines.
Substitution Products: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,7,8-Trimethylnona-3,7-dienenitrile has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or intermediate in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3,7,8-trimethylnona-3,7-dienenitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3,7,8-Trimethylnona-3,7-dienenitrile can be compared to other similar compounds, such as:
3,7-Dimethylnona-3,7-diene: This compound lacks the nitrile group, resulting in different chemical properties and reactivity.
3,7,8-Trimethylnonanenitrile: This compound has a similar structure but with a different placement of the nitrile group, leading to variations in its behavior and applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
CAS-Nummer |
67952-54-9 |
|---|---|
Molekularformel |
C12H19N |
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
(3E)-3,7,8-trimethylnona-3,7-dienenitrile |
InChI |
InChI=1S/C12H19N/c1-10(2)12(4)7-5-6-11(3)8-9-13/h6H,5,7-8H2,1-4H3/b11-6+ |
InChI-Schlüssel |
HBSCQFFTLCILMW-IZZDOVSWSA-N |
Isomerische SMILES |
CC(=C(C)CC/C=C(\C)/CC#N)C |
Kanonische SMILES |
CC(=C(C)CCC=C(C)CC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


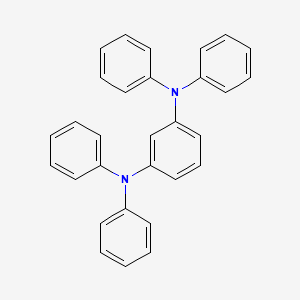
![4-(6-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B15347713.png)
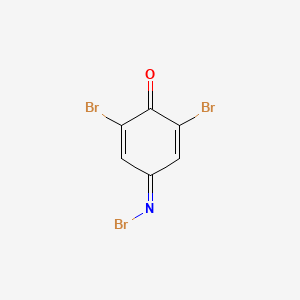
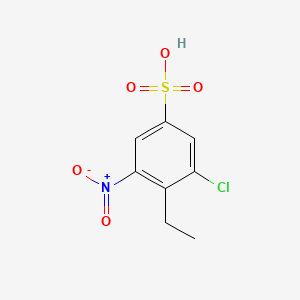
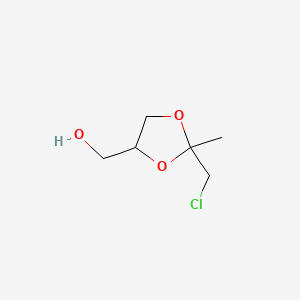
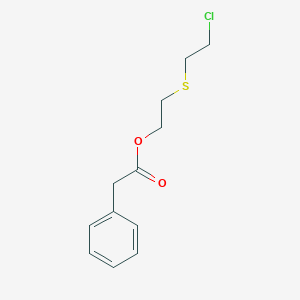
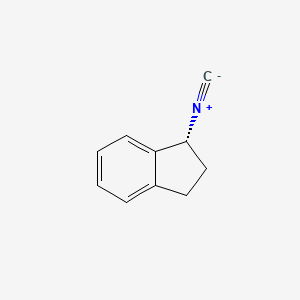

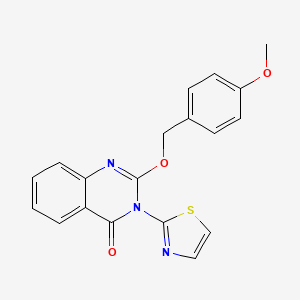
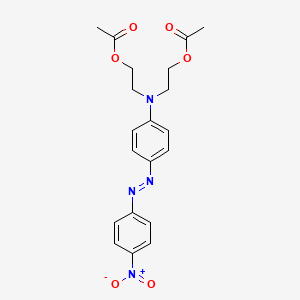
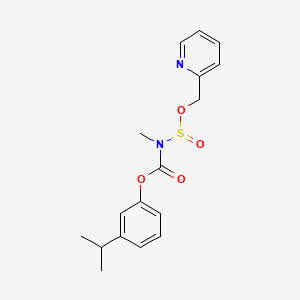
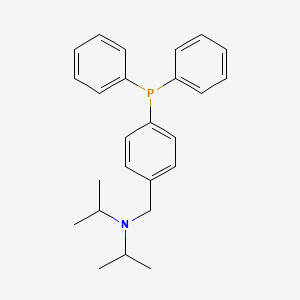
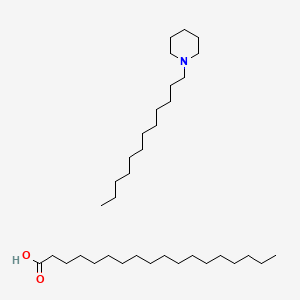
![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
